molecular formula C27H35FN4O3 B8415603 1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid

1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid

Cat. No.: B8415603
M. Wt: 482.6 g/mol
InChI Key: KJUXXLZXLMZCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid is a useful research compound. Its molecular formula is C27H35FN4O3 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H35FN4O3

Molecular Weight

482.6 g/mol

IUPAC Name

1-cyclopropyl-7-fluoro-9-methyl-8-[3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C27H35FN4O3/c1-16-23-20(17-3-4-17)13-21(26(34)35)25(33)32(23)15-22(28)24(16)31-12-7-18(14-31)27(8-9-27)30(2)19-5-10-29-11-6-19/h13,15,17-19,29H,3-12,14H2,1-2H3,(H,34,35)

InChI Key

KJUXXLZXLMZCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)C5(CC5)N(C)C6CCNCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-(3-{1-[(1-tert-butoxycarbonyl-piperidin-4-yl)-methyl-amino]-cyclopropyl}-pyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid (14 g) in dichloroethane (100 mL) was added trifluoroacetic acid (30 mL) at 0° C. slowly. The resulting solution was stirred at 0° C. to room temperature for one hour. The solvent was removed in vacuo to yield yellow oil, which was dissolved in 20% IPA in dichloromethane and the solution was neutralized by sat. aq NaHCO3 resulting two clear phases, and the two phases were well shaken. The organic layer was separated, and the aqueous phase was extracted with 20% IPA/CH2Cl2. The combined organic extracts were washed with brine, dried over sodium sulfate and concentrated in vacuo to give yellow solid (10 g), the solid was crystallized from methanol/water to give crystalline solid (8 g). ESI MS m/z 483.3 (M+H+). 1H NMR (400 MHz, CD3OD) δ 8.88 (d, J=10.0 Hz, 1H), 7.93 (s, 1H), 4.03-3.98 (m, 1H), 3.79-3.75 (m, 1H), 3.66-3.62 (m, 1H), 3.58-3.52(m, 1H), 3.47-3.44 (m, 2H), 3.05-2.88 (m, 4H), 2.62 (s, 3H), 2.49 (s, 3H), 2.35-2.23 (m, 3H), 2.06-2.02 (m, 1H), 1.70-1.58 (m, 2H), 1.51-1.44 (m, 1H), 0.93-0.64 (m, 8H).
Name
8-(3-{1-[(1-tert-butoxycarbonyl-piperidin-4-yl)-methyl-amino]-cyclopropyl}-pyrrolidin-1-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid
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14 g
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100 mL
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